REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][N:3]=1.C(O)(=[O:12])C.O.OO.S([O-])([O-])=O.[Na+].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>O>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][N+:3]=1[O-:12] |f:2.3,4.5.6,7.8.9|
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Name
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|
Quantity
|
1.43 kg
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Type
|
reactant
|
Smiles
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CC1=NC=C(C=C1C)C
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Name
|
|
Quantity
|
1.43 kg
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Type
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reactant
|
Smiles
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C(C)(=O)O
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Name
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hydrogen peroxide water
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Quantity
|
1.38 kg
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Type
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reactant
|
Smiles
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O.OO
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Name
|
resultant solution
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Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
|
220 g
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Type
|
reactant
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Smiles
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S(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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2.5 kg
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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12 L
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Type
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solvent
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Smiles
|
O
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Type
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CUSTOM
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Details
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the solution was stirred overnight under ice cooling
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
This reaction mixed solution
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Type
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EXTRACTION
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Details
|
the resultant mixture was extracted with chloroform (3.0 L×4)
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Type
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CONCENTRATION
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Details
|
The resultant organic layer was concentrated until crystals
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Type
|
CUSTOM
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Details
|
precipitated
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Type
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ADDITION
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Details
|
The precipitate was charged with n-hexane (2.5 L)
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Type
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FILTRATION
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Details
|
The obtained crystals were filtered
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=[N+](C=C(C=C1C)C)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.53 kg | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |